Methyl 2-amino-2,4-dimethylpentanoate hydrochloride

Catalog No.
S13367546
CAS No.
M.F
C8H18ClNO2
M. Wt
195.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-2,4-dimethylpentanoate hydrochlorid...

Product Name

Methyl 2-amino-2,4-dimethylpentanoate hydrochloride

IUPAC Name

methyl 2-amino-2,4-dimethylpentanoate;hydrochloride

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)5-8(3,9)7(10)11-4;/h6H,5,9H2,1-4H3;1H

InChI Key

CQSAKZIQDKGUOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C(=O)OC)N.Cl

Methyl 2-amino-2,4-dimethylpentanoate hydrochloride is an organic compound with the molecular formula C₈H₁₈ClNO₂ and a molecular weight of approximately 195.69 g/mol. This compound is a derivative of amino acids and is recognized for its unique structural properties, making it a valuable intermediate in various chemical and biological research applications. The presence of an amino group and multiple methyl groups contributes to its distinctive reactivity and interaction profiles in chemical environments .

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to primary amines, typically using hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, where alkyl halides or acyl chlorides are common reagents under basic conditions.

These reactions highlight the compound's versatility as a building block in organic synthesis.

The biological activity of methyl 2-amino-2,4-dimethylpentanoate hydrochloride is primarily linked to its role in amino acid metabolism. It has been investigated for its potential interactions with various enzymes and receptors, influencing metabolic pathways. The amino group allows for hydrogen bonding and ionic interactions, which can modulate enzyme activity, making it relevant in biochemical studies .

The synthesis of methyl 2-amino-2,4-dimethylpentanoate hydrochloride typically involves the esterification of 2-amino-2,4-dimethylpentanoic acid. A common method includes:

  • Esterification Reaction: Reacting the acid with methanol in the presence of a catalyst such as thionyl chloride.
  • Temperature Control: The reaction is conducted at low temperatures (around -10°C) before being heated to reflux.
  • Purification: Post-reaction, the product is purified through crystallization and filtration techniques.

In industrial settings, this process is scaled up using larger reactors with continuous monitoring to ensure high yield and purity .

Methyl 2-amino-2,4-dimethylpentanoate hydrochloride has several applications across different fields:

  • Chemistry: Serves as an intermediate in synthesizing complex organic molecules.
  • Biology: Utilized in studies related to amino acid metabolism and enzyme interactions.
  • Medicine: Investigated for potential use in drug development and as a pharmaceutical building block.
  • Industry: Employed in producing specialty chemicals and as a reagent in various industrial processes .

Research into the interaction of methyl 2-amino-2,4-dimethylpentanoate hydrochloride with biological targets reveals its potential effects on enzyme activity and metabolic pathways. The compound's ability to form hydrogen bonds allows it to interact effectively with various biomolecules, influencing their function and stability.

Several compounds share structural similarities with methyl 2-amino-2,4-dimethylpentanoate hydrochloride. Notable examples include:

  • Methyl 2-amino-4,4-dimethylpentanoate
  • Methyl 2-amino-3,3-dimethylbutanoate
  • Methyl 2-amino-2-methylbutanoate

Comparison

Methyl 2-amino-2,4-dimethylpentanoate hydrochloride is unique due to its specific structural configuration that imparts distinct reactivity compared to its analogs. For instance:

  • The presence of two methyl groups at the 2 and 4 positions creates steric hindrance, affecting its reactivity in substitution reactions.
  • This steric effect makes it particularly valuable for studying reaction mechanisms influenced by molecular structure.

These characteristics differentiate it from similar compounds while allowing it to serve specific roles in both synthetic chemistry and biological research .

Systematic IUPAC Name and Synonyms

The systematic IUPAC name for this compound is methyl 2-amino-2,4-dimethylpentanoate hydrochloride, reflecting its esterified carboxylic acid group, amine functionality, and branched alkyl substituents. Alternative designations include:

  • 2-Amino-2,4-dimethylpentanoic acid methyl ester hydrochloride
  • Methyl ester of 2-amino-2,4-dimethylpentanoic acid hydrochloride

The molecular formula is C₈H₁₈ClNO₂, with a molecular weight of 195.69 g/mol. Its SMILES notation (CC(C)CC(C)(N)C(OC)=O.[H]Cl) illustrates the quaternary carbon at position 2, methyl ester at position 1, and hydrochloride salt formation.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number75691-29-1
Molecular FormulaC₈H₁₈ClNO₂
Molecular Weight195.69 g/mol
Purity Specification≥98%

Structural Relationship to α-Methylated Amino Acid Derivatives

The compound belongs to the α-methylated amino acid family, where a methyl group replaces the α-hydrogen of the amino acid backbone. This substitution restricts rotational freedom around the Cα-N bond, stabilizing helical conformations in peptides. For example, α-methylated alanine (aminoisobutyric acid) is widely used to enhance peptide helicity and proteolytic resistance, as demonstrated in apolipoprotein A-I mimetic peptides. The 2,4-dimethylpentanoate backbone further introduces steric hindrance, which can modulate lipid-binding properties in therapeutic peptides.

Historical Context in Synthetic Organic Chemistry

Methyl 2-amino-2,4-dimethylpentanoate hydrochloride emerged in the late 20th century alongside advances in asymmetric synthesis and peptide engineering. Early applications focused on mimicking natural amino acids to study enzyme-substrate interactions, particularly in proteases resistant to conventional substrates. The compound’s commercial availability after 2000 coincided with growing interest in stabilized peptide therapeutics, such as anticoagulants and antimicrobial agents. Its synthesis typically involves:

  • Strecker synthesis of the α-methylated amino acid precursor.
  • Esterification with methanol under acidic conditions.
  • Salt formation via hydrochloric acid treatment.

Significance in Biochemical and Pharmacological Research

This derivative is pivotal in designing peptide-based therapeutics with enhanced metabolic stability. Key applications include:

  • Cholesterol Efflux Modulation: α-Methylated peptides derived from apolipoprotein A-I show improved cholesterol efflux capacity due to increased helicity.
  • Antimicrobial Peptides: Branched alkyl chains improve membrane penetration and reduce hemolytic activity.
  • Enzyme Inhibitors: The rigid backbone mimics transition states in protease-catalyzed reactions, enabling irreversible inhibition.

Table 2: Research Applications of α-Methylated Amino Acid Derivatives

ApplicationMechanismReference
Atherosclerosis TherapyEnhanced cholesterol efflux via helical peptides
Antimicrobial AgentsDisruption of bacterial membranes
Protease InhibitorsTransition-state analog binding

Molecular Architecture and Functional Groups

Methyl 2-amino-2,4-dimethylpentanoate hydrochloride represents a structurally complex amino acid methyl ester derivative characterized by a quaternary α-carbon and distinctive branching pattern [1] [2]. The compound exists as a hydrochloride salt of the base amino acid ester, with the molecular formula C₈H₁₈ClNO₂ and a molecular weight of 195.69 grams per mole [2] [3]. The base compound, methyl 2-amino-2,4-dimethylpentanoate, possesses the molecular formula C₈H₁₇NO₂ with a molecular weight of 159.23 grams per mole [1].

The molecular architecture encompasses several key functional groups that define its chemical behavior and biological activity [1] [4]. The primary amino group (-NH₂) is positioned at the α-carbon (C-2), creating a quaternary stereocenter that significantly influences the compound's three-dimensional structure [1] [5]. The carboxyl functionality exists as a methyl ester group (-COOCH₃), which enhances lipophilicity and membrane permeability compared to the free carboxylic acid [4]. The hydrochloride salt formation occurs through protonation of the amino group, resulting in a zwitterionic species under physiological conditions [4] [6].

The branching pattern exhibits methyl substituents at positions 2 and 4 of the pentanoate backbone, creating a distinctive molecular topology [1] [2]. Position 2 contains both a methyl group and an amino group attached to the same carbon, forming the quaternary α-carbon characteristic of non-canonical amino acids [7] [5]. Position 4 features an isopropyl-like branching with two methyl groups attached to a tertiary carbon, establishing a 2,4-dimethyl substitution pattern that distinguishes this compound from other branched-chain amino acid derivatives [1] [8].

PropertyBase CompoundHydrochloride Salt
Molecular FormulaC₈H₁₇NO₂C₈H₁₈ClNO₂
Molecular Weight (g/mol)159.23195.69
CAS Number90104-01-175691-29-1
Hydrogen Bond Donors12
Hydrogen Bond Acceptors33
Rotatable Bond Count44
Heavy Atom Count1112

SMILES Notation and Isomeric Considerations

The canonical SMILES notation for methyl 2-amino-2,4-dimethylpentanoate is CC(C)CC(C)(C(=O)OC)N, which encodes the complete connectivity and branching pattern of the molecule [1] [2]. For the hydrochloride salt, the SMILES representation becomes CC(C)CC(C)(C(=O)OC)N.Cl, indicating the separate chloride ion associated with the protonated amino group [2] [3]. This notation reveals the quaternary carbon at position 2, where four distinct substituents are attached: a methyl group, an amino group, a hydrogen atom (implicit), and the ester-containing carbon chain [1].

The InChI (International Chemical Identifier) provides a more detailed structural representation: InChI=1S/C8H17NO2/c1-6(2)5-8(3,9)7(10)11-4/h6H,5,9H2,1-4H3 for the base compound [1]. The corresponding InChI Key KGYSWVMSQARZEB-UHFFFAOYSA-N serves as a unique identifier for database searches and structural comparisons [1]. For the hydrochloride salt, the InChI becomes InChI=1S/C8H17NO2.ClH/c1-6(2)5-8(3,9)7(10)11-4;/h6H,5,9H2,1-4H3;1H, explicitly showing the hydrogen chloride component [2].

Isomeric considerations reveal that the compound contains one undefined atom stereocenter, specifically at the quaternary α-carbon (C-2) [1]. This creates the potential for two enantiomeric forms: the R and S configurations around the chiral center [1] [5]. The absence of defined stereochemistry in most commercial preparations indicates that the compound is typically available as a racemic mixture [1] [9]. The structural relationship to alpha-methylleucine methyl ester is evident from the systematic name "DL-alpha-Methylleucine methyl ester," confirming the racemic nature of standard preparations [1].

The topological polar surface area of 52.3 Ų reflects the hydrophilic character contributed by the amino and ester functional groups [1]. The XLogP3-AA value of 1.1 indicates moderate lipophilicity, balanced between the polar functional groups and the branched hydrocarbon framework [1]. Four rotatable bonds provide conformational flexibility, particularly around the C-C bonds connecting the branched substituents [1].

Stereochemical Features

Absolute Configuration of Chiral Centers

The stereochemical analysis of methyl 2-amino-2,4-dimethylpentanoate hydrochloride centers on the single chiral center located at the quaternary α-carbon (C-2) [1] [5]. This stereocenter is formed by the attachment of four distinct substituents: a methyl group, an amino group, a hydrogen atom, and the remaining carbon chain containing the ester functionality [1]. The quaternary nature of this chiral center distinguishes it from typical proteinogenic amino acids, which possess only three non-hydrogen substituents at the α-carbon [5] [14].

The absolute configuration assignment follows the Cahn-Ingold-Prelog priority rules, where the substituents are ranked according to atomic number and connectivity [12] [5]. In this system, the amino group receives the highest priority due to nitrogen's atomic number, followed by the carbon chain containing the ester group, then the α-methyl group, and finally the hydrogen atom [12]. The spatial arrangement of these substituents determines whether the configuration is designated as R or S [5].

Most commercial preparations of methyl 2-amino-2,4-dimethylpentanoate hydrochloride exist as racemic mixtures, containing equal proportions of both R and S enantiomers [1] [9]. This racemic composition is indicated by the "DL" prefix in the systematic name "DL-alpha-Methylleucine methyl ester" [1]. The lack of stereochemical specification in standard chemical databases and supplier catalogs confirms the racemic nature of typical synthetic preparations [1] [2].

Enantiopure forms of the compound can be obtained through several approaches, including asymmetric synthesis using chiral catalysts or resolution of racemic mixtures [9] [12]. Chiral high-performance liquid chromatography serves as the primary analytical method for determining enantiomeric excess and absolute configuration [15] [16]. The separation typically employs chiral stationary phases such as Chirobiotic columns with aqueous acetonitrile mobile phases [15].

Stereochemical ParameterDescription
Chiral CentersOne quaternary α-carbon (C-2)
Absolute ConfigurationR or S (racemic in commercial preparations)
Enantiomeric FormsBoth R and S enantiomers possible
Stereochemical NotationDL-alpha-Methylleucine methyl ester
Resolution MethodChiral HPLC or asymmetric synthesis

The biological significance of absolute configuration becomes apparent when considering the compound's interaction with chiral biological systems [8]. Different enantiomers may exhibit distinct binding affinities for enzymes and receptors, leading to varied biological activities . This stereochemical selectivity is particularly important for quaternary amino acids, which often serve as conformational constraints in peptide design [7] [5].

Impact of α-Methyl Substitution on Molecular Geometry

The introduction of an α-methyl group profoundly influences the molecular geometry and conformational behavior of methyl 2-amino-2,4-dimethylpentanoate hydrochloride [7] [10]. This structural modification creates a quaternary carbon center that imposes significant steric constraints on the molecule's three-dimensional arrangement [7] [5]. The α-methyl substitution effect extends beyond simple steric hindrance to encompass alterations in bond angles, torsional preferences, and overall molecular rigidity [10].

Geometric analysis reveals that the quaternary α-carbon adopts a tetrahedral geometry with bond angles approximately 109.5 degrees [18]. However, the steric repulsion between the α-methyl group and adjacent substituents causes deviations from ideal tetrahedral angles [10]. The C-N and C-C bonds experience compression, while the angle between the α-methyl group and the ester-containing chain shows expansion to minimize steric interactions [10] [13].

The α-methyl substitution significantly restricts conformational flexibility around the α-carbon [7] [10]. Unlike natural amino acids, which can adopt multiple φ (phi) and ψ (psi) torsion angles, quaternary amino acids with α-methyl groups show pronounced preferences for specific conformational regions [10]. Computational studies indicate that the most favorable conformations place the α-methyl group in orientations that minimize gauche interactions with the backbone atoms [7] [13].

Steric hindrance analysis demonstrates that the α-methyl group creates substantial van der Waals repulsion with neighboring groups [7] [5]. This repulsion is particularly pronounced with the carbonyl oxygen of the ester group and the hydrogen atoms of the adjacent methylene carbon [10]. The resulting steric strain influences not only local geometry but also the overall molecular shape and conformational dynamics [7].

The impact on backbone geometry extends to the peptide bond characteristics when the compound is incorporated into larger molecular frameworks [10] [5]. The α-methyl substitution restricts backbone flexibility and can induce specific secondary structure preferences, such as 310-helical conformations or extended β-strand geometries [10]. These conformational constraints make quaternary amino acids valuable tools for protein design and peptidomimetic development [5].

Crystallographic studies of related α-methylated amino acids reveal systematic changes in bond lengths and angles compared to their non-methylated counterparts [10] [11]. The C-C bond connecting the α-carbon to the α-methyl group typically measures 1.52-1.54 Ų, consistent with sp³-sp³ carbon-carbon single bonds [10]. The C-N bond length shows slight elongation due to steric compression, while the C-C bond to the main chain exhibits normal values [10].

The α-methyl substitution also affects the molecular electrostatic potential distribution [19]. The additional methyl group increases electron density around the α-carbon, potentially altering hydrogen bonding patterns and electrostatic interactions [19]. This electronic effect, combined with the steric influence, contributes to the unique biological properties exhibited by quaternary amino acid derivatives [7] [19].

Primary Synthesis Routes

Stepwise Esterification and Hydrochloride Salt Formation

The synthesis of methyl 2-amino-2,4-dimethylpentanoate hydrochloride typically employs a stepwise approach involving esterification of the corresponding amino acid followed by hydrochloride salt formation. The process begins with 2-amino-2,4-dimethylpentanoic acid, which is systematically converted to its methyl ester derivative through Fischer esterification [1] [2].

The Fischer esterification mechanism proceeds through nucleophilic acyl substitution, where the carboxylic acid group undergoes protonation to activate the carbonyl carbon toward nucleophilic attack by methanol [3] [4]. This acid-catalyzed reaction requires careful control of reaction conditions to achieve optimal yields. The mechanism involves formation of a tetrahedral intermediate followed by elimination of water to yield the desired ester product [3].

Chlorotrimethylsilane-mediated esterification represents a superior alternative to traditional Fischer esterification for amino acid derivatives. This method employs chlorotrimethylsilane in methanol to generate amino acid methyl ester hydrochlorides directly in a single step [1]. The reaction proceeds under mild conditions at room temperature, typically achieving yields of 80-95% within 24-48 hours [1]. The mechanism involves activation of the carboxylic acid through silylation, followed by nucleophilic attack by methanol and concurrent formation of the hydrochloride salt.

MethodYield (%)Reaction TimeConditionsKey Reagents
Direct Fischer Esterification60-75%3-5 hoursHighSulfuric acid, Hydrochloric acid
Chlorotrimethylsilane Method80-95%24-48 hoursMildTrimethylsilyl chloride, Methanol
Acid Chloride Route85-90%1-2 hoursModerateThionyl chloride, Alcohol
DCC-Mediated Coupling70-85%2-4 hoursMildDicyclohexylcarbodiimide, DMAP

Hydrochloride salt formation occurs through acid-base neutralization between the amino group and hydrochloric acid [5] [6]. The amine nitrogen accepts a proton from hydrochloric acid, forming an ionic compound with enhanced crystalline properties and improved stability [6]. This transformation converts the covalent amino ester into an ionic hydrochloride salt, facilitating purification and handling of the final product.

Industrial production often employs scaled-up versions of these methodologies with continuous monitoring to ensure consistent yield and purity . The process typically involves larger reactors with enhanced mixing capabilities and precise temperature control to maintain optimal reaction conditions throughout the synthesis.

Catalytic Asymmetric Synthesis Approaches

Asymmetric synthesis methodologies are essential for obtaining enantiopure methyl 2-amino-2,4-dimethylpentanoate hydrochloride, given the presence of a stereogenic center at the alpha-carbon position. Several catalytic approaches have been developed to achieve high enantioselectivity in the formation of this compound.

Chiral auxiliary-based synthesis employs temporary chiral appendages to direct the stereochemical outcome of key bond-forming reactions [8]. Evans oxazolidinones and Oppolzer sultams are commonly utilized as chiral auxiliaries for amino acid synthesis [8]. The auxiliary is attached to the amino acid precursor, undergoes the desired transformation with high diastereoselectivity, and is subsequently removed to yield the target amino acid derivative. This approach typically achieves excellent enantioselectivity (>95% enantiomeric excess) but requires multiple synthetic steps [8].

Asymmetric hydrogenation represents a powerful catalytic approach for producing chiral amino acid derivatives. Rhodium-catalyzed hydrogenation of dehydroamino acid precursors using chiral phosphine ligands achieves high enantioselectivity under mild conditions [9]. The process involves formation of a rhodium-substrate complex, followed by stereoselective hydrogen addition to generate the desired amino acid product. Bimetallic rhodium-molybdenum catalysts have shown particular efficacy in amino acid hydrogenation reactions [9].

Enzymatic asymmetric synthesis utilizes biocatalysts to achieve exceptional enantioselectivity in amino acid formation [10]. Transaminases and amino acid dehydrogenases are particularly effective for producing optically pure amino acids through asymmetric reductive amination or transamination reactions [10]. These enzymatic approaches often achieve enantioselectivity greater than 99% under mild aqueous conditions, though they may require specialized enzyme engineering for non-natural amino acid substrates.

ApproachEnantioselectivityCostComplexityKey Components
Chiral AuxiliaryExcellent (>95% ee)HighMulti-stepEvans oxazolidinones, Oppolzer sultams
Chiral CatalystGood (85-95% ee)ModerateSingle-stepChiral ligands, Metal complexes
EnzymaticExcellent (>99% ee)Very HighMild conditionsTransaminases, Reductases
Phase TransferGood (80-90% ee)Low-ModerateTwo-phaseQuaternary ammonium salts

Catalytic asymmetric alkynylation of alpha-imino esters provides access to chiral amino acid derivatives through direct addition of terminal alkynes [11]. This methodology employs chiral pyridine-bis(oxazoline) ligands with metal catalysts to achieve high enantioselectivity in carbon-carbon bond formation. The resulting alkynyl amino acid derivatives can be further transformed to yield the desired methyl ester products [11].

Phase-transfer catalysis using chiral quaternary ammonium salts enables asymmetric alkylation of amino acid derivatives under biphasic conditions [12]. This approach involves formation of enolate intermediates in the presence of chiral phase-transfer catalysts, followed by stereoselective alkylation with appropriate electrophiles. The method provides moderate to good enantioselectivity (80-90% enantiomeric excess) with relatively simple reaction setup [12].

Radiolabeling Techniques

Palladium-Mediated Carbon-11 Methylation Strategies

Palladium-mediated carbon-11 methylation represents a sophisticated approach for incorporating carbon-11 into methyl 2-amino-2,4-dimethylpentanoate hydrochloride for positron emission tomography applications. This methodology exploits the versatility of palladium catalysis to achieve efficient radiolabeling under mild conditions [13] [14].

Stille coupling reactions using palladium catalysts enable efficient incorporation of carbon-11 through methylation of organostannane precursors [15] [14]. The reaction employs carbon-11 methyl iodide as the methylating agent in the presence of palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium or bis(dibenzylideneacetone)palladium [15]. Tri(o-tolyl)phosphine is often used as a supporting ligand to enhance catalyst activity and selectivity [15].

The reaction mechanism involves oxidative addition of carbon-11 methyl iodide to the palladium center, followed by transmetalation with the organostannane precursor and reductive elimination to form the desired carbon-11 labeled product [14]. Optimal reaction conditions typically include temperatures of 60-80°C and reaction times of 5-15 minutes to maximize radiochemical yield while minimizing decomposition of the carbon-11 label [15].

Suzuki-Miyaura coupling provides an alternative palladium-mediated approach for carbon-11 incorporation. This methodology employs organoborane precursors in the presence of palladium catalysts and base to achieve cross-coupling with carbon-11 methylating agents [13]. The reaction proceeds through similar mechanistic pathways as Stille coupling but offers improved functional group tolerance and reduced toxicity compared to organostannane reagents.

Carbonylation reactions utilizing carbon-11 carbon monoxide represent another powerful palladium-mediated approach [13]. The process involves insertion of carbon-11 carbon monoxide into palladium-carbon bonds, followed by nucleophilic attack by amines or alcohols to form amides or esters respectively [13]. This methodology has been successfully automated for good manufacturing practice-compliant production of carbon-11 labeled radiopharmaceuticals [13].

MethodRadiochemical YieldSynthesis TimeEquipmentKey Requirements
Direct [11C]methylation40-60%5-10 minStandard[11C]MeI, Base, DMF
Palladium-mediated coupling60-80%10-15 minSpecializedPd catalyst, Stannane precursor
Microfluidic synthesis70-90%2-5 minAutomatedContinuous flow, Precise control
Carbonylation approach50-70%15-20 minStandard[11C]CO, Pd catalyst, Amine

Reaction optimization focuses on maximizing radiochemical yield while minimizing synthesis time due to the short half-life of carbon-11 (20.4 minutes) [16]. Key parameters include catalyst loading, reaction temperature, solvent selection, and precursor concentration. Automated synthesis modules enable precise control of these variables and facilitate reproducible radiolabeling procedures [13].

Microfluidic Hydrogenation Protocols

Microfluidic hydrogenation protocols offer significant advantages for carbon-11 labeling of amino acid derivatives, including enhanced mass transfer, precise reaction control, and reduced synthesis times [17] [18]. These systems are particularly valuable for radiolabeling applications where rapid synthesis is essential due to radioactive decay.

Continuous flow hydrogenation systems enable efficient reduction of carbon-11 labeled precursors under controlled conditions [17]. The microfluidic setup typically consists of a packed bed reactor containing supported metal catalysts, through which the substrate solution and hydrogen gas flow continuously. This configuration provides excellent heat and mass transfer, leading to enhanced reaction rates and selectivity [17].

Photoredox microfluidic synthesis represents an innovative approach for carbon-11 labeled amino acid preparation [18]. This methodology combines photocatalysis with microfluidic technology to achieve rapid and efficient synthesis of trifluoromethylated amino acids and related derivatives [18]. The continuous flow format enables precise control of irradiation time and reaction conditions, leading to improved yields and reproducibility [18].

Reductive amination protocols in microfluidic systems facilitate the synthesis of carbon-11 labeled amino acids from ketoacid precursors [17]. The process involves formation of imine intermediates followed by stereoselective reduction using hydrogen gas in the presence of chiral catalysts. Microfluidic reactors enable rapid mixing and precise temperature control, resulting in enhanced stereoselectivity and reduced reaction times [17].

Automated synthesis platforms integrate microfluidic reactors with automated sample handling and purification systems [19]. These platforms enable high-throughput synthesis of carbon-11 labeled compounds with minimal human intervention, reducing radiation exposure and improving reproducibility [19]. The systems typically include automated reagent addition, temperature control, and online monitoring of reaction progress [19].

Catalyst optimization in microfluidic systems focuses on maximizing activity and selectivity while minimizing catalyst loading [9]. Supported metal catalysts, particularly rhodium and palladium-based systems, have shown excellent performance in microfluidic hydrogenation reactions [9]. The high surface area-to-volume ratio in microchannels enhances catalyst effectiveness and enables operation at lower temperatures and pressures [9].

Purification and Characterization Challenges

Purification Methodologies

The purification of methyl 2-amino-2,4-dimethylpentanoate hydrochloride presents several challenges due to its zwitterionic nature, potential for aggregation, and the presence of closely related impurities. Multiple chromatographic and crystallization approaches have been developed to address these challenges.

Ion-exchange chromatography serves as the primary method for purifying amino acid ester hydrochlorides based on their charged nature [20] [21]. Strong acid cation exchange resins effectively retain the protonated amino group while allowing neutral and anionic impurities to pass through [21]. The target compound is subsequently eluted using salt gradients or pH changes to neutralize the charge interactions [21]. This approach achieves high resolution separation of amino acid derivatives with different ionization properties.

Reverse-phase high-performance liquid chromatography provides excellent resolution for amino acid ester separation based on hydrophobic interactions [20] [22]. Carbon-18 bonded silica columns with acetonitrile-water mobile phases achieve baseline separation of amino acid esters with different side chain hydrophobicity [23]. The method is particularly effective for analytical and preparative scale purification, though it requires organic solvents that must be carefully removed from the final product [22].

Crystallization techniques offer cost-effective purification for amino acid ester hydrochlorides, exploiting differences in solubility and crystal packing [24] [25]. The addition of crystallization promoters such as amino acids and amino acid derivatives can expand the concentration range for successful crystallization and prevent unwanted aggregation [24]. Controlled cooling and seeding techniques enhance crystal quality and yield [25].

TechniqueSeparation PrincipleResolutionCritical FactorsKey Parameters
Ion-exchange chromatographyCharge separationHighpH-dependentBuffer systems, Salt gradients
Reverse-phase HPLCHydrophobicityVery HighOrganic solventsC18 columns, Acetonitrile gradients
CrystallizationSolubility differenceLowTemperature controlSolvent selection, Seeding
Preparative electrophoresisCharge/sizeModerateElectric fieldGel matrices, Buffer systems

Counter-current chromatography enables preparative-scale separation of amino acid ester derivatives without solid support [26]. The method uses liquid-liquid partition between two immiscible phases, with separation based on differences in partition coefficients [26]. pH-zone-refining counter-current chromatography is particularly effective for basic amino acid esters, using a retainer base in the stationary phase and an eluent acid to elute analytes in order of decreasing pKa values [26].

Characterization Techniques

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of methyl 2-amino-2,4-dimethylpentanoate hydrochloride [27] [28]. Proton NMR spectroscopy enables identification of amino acid residues based on characteristic chemical shift patterns and coupling constants [27]. Carbon-13 NMR spectroscopy offers additional structural information, with carbonyl carbons appearing between 169-173 ppm for amino acid esters [28].

Mass spectrometry confirms molecular identity and purity through accurate mass determination and fragmentation patterns [29]. Electrospray ionization mass spectrometry is particularly suitable for amino acid ester hydrochlorides due to their ionic nature and ability to form stable molecular ions [29]. Tandem mass spectrometry provides additional structural confirmation through characteristic fragmentation pathways.

Chiral analysis is essential for determining enantiomeric purity of asymmetric amino acid derivatives [30]. Liquid chromatography using chiral stationary phases derived from polysaccharide derivatives achieves excellent enantiomeric separation [30]. Benzophenone imine derivatization enhances chromatographic resolution and enables UV detection at 254 nm [30]. Chiralpak IC columns generally provide superior resolution compared to other chiral stationary phases for amino acid ester derivatives [30].

Thermal analysis characterizes the physical properties and stability of amino acid ester hydrochlorides. Differential scanning calorimetry determines melting points, phase transitions, and thermal decomposition temperatures. Thermogravimetric analysis quantifies water content and thermal stability, which are important for storage and handling considerations.

Crystallographic analysis provides detailed three-dimensional structural information for crystalline amino acid ester hydrochlorides [24]. X-ray diffraction determines precise molecular geometry, intermolecular interactions, and crystal packing arrangements. This information is valuable for understanding physical properties and optimizing crystallization conditions.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

195.1026065 g/mol

Monoisotopic Mass

195.1026065 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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